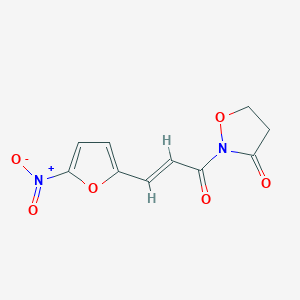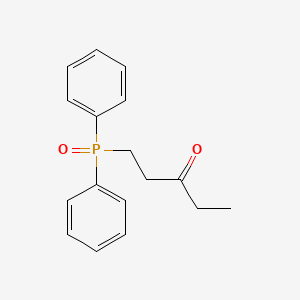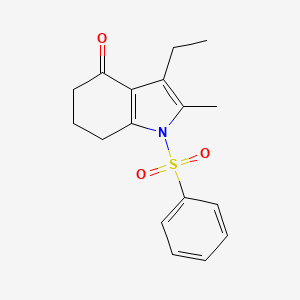
(6-(Hydroxymethyl)-1,4-oxathian-2-yl)-guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine base attached to a 1,4-oxathiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 1,4-oxathiane ring, which is then functionalized with a hydroxymethyl group. The purine base is subsequently introduced through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic attacks.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the purine base or the oxathiane ring.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of halogenated purine derivatives.
Scientific Research Applications
2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to therapeutic effects. The hydroxymethyl group and the oxathiane ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-9-(2-hydroxyethyl)-1H-purin-6(9H)-one: Similar structure but with a hydroxyethyl group instead of a hydroxymethyl group.
2-Amino-9-(1,4-dioxane-2-yl)-1H-purin-6(9H)-one: Contains a dioxane ring instead of an oxathiane ring.
Uniqueness
2-Amino-9-(cis-6-(hydroxymethyl)-1,4-oxathian-2-yl)-1H-purin-6(9H)-one is unique due to the presence of the oxathiane ring and the hydroxymethyl group, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
CAS No. |
132062-74-9 |
|---|---|
Molecular Formula |
C10H13N5O3S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
2-amino-9-[(2R,6R)-6-(hydroxymethyl)-1,4-oxathian-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-3-19-2-5(1-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6-/m1/s1 |
InChI Key |
ZYDLRIDAIHCBBM-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CS1)N2C=NC3=C2N=C(NC3=O)N)CO |
Canonical SMILES |
C1C(OC(CS1)N2C=NC3=C2N=C(NC3=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



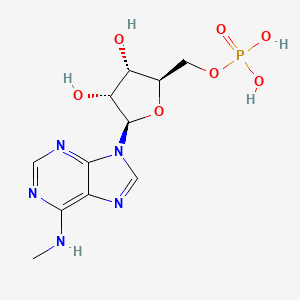
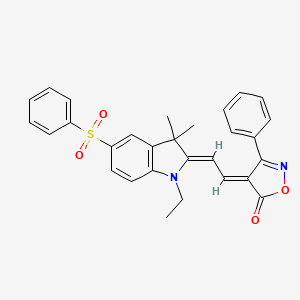
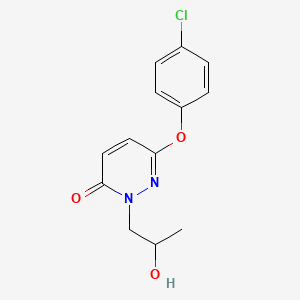
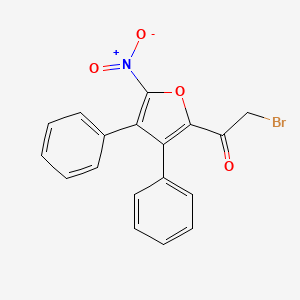
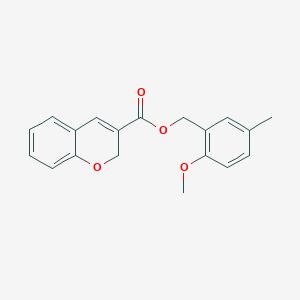
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)
